4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride
Overview
Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3OS and its molecular weight is 300.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit biological activity as anti-malarials, anti-proliferates, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and nos inhibitors .
Mode of Action
It’s known that the presence of a mannich side chain, which is a characteristic feature of this compound, can enhance the bioavailability of the drug molecule .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to their biological activities such as anti-malarial, anti-proliferative, antiplatelet inhibitory, anti-inflammatory, antiviral, and nos inhibitory effects .
Pharmacokinetics
It’s known that the presence of a mannich side chain can increase the solubility and hence the bioavailability of the drug molecule .
Result of Action
Compounds with similar structures have been reported to exhibit enhanced potency in their biological activities compared to their parent analogs .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models have not been reported in the literature . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS.2ClH/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9;;/h6-8H,3-5H2,1-2H3,(H2,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAKVBHETJFXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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